molecular formula C11H17N3O B7788320 2-methyl-6-(piperidin-1-ylmethyl)-1H-pyrimidin-4-one

2-methyl-6-(piperidin-1-ylmethyl)-1H-pyrimidin-4-one

Cat. No.: B7788320
M. Wt: 207.27 g/mol
InChI Key: HKHZEWGSURRFSB-UHFFFAOYSA-N
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Description

The compound with the identifier “2-methyl-6-(piperidin-1-ylmethyl)-1H-pyrimidin-4-one” is known as carbonyldiimidazole. It is an organic compound with the molecular formula C7H6N4O. Carbonyldiimidazole is a white crystalline solid that is often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis .

Preparation Methods

Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The crystalline product is obtained in approximately 90% yield after the removal of the side product and solvent .

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include the use of amines, alcohols, and water. The major products formed from these reactions are amides, esters, and imidazole.

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly for the coupling of amino acids in peptide synthesis.

    Biology: It is used in the preparation of various biological compounds.

    Medicine: It is used in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids. It reacts with carboxylic acids to form an intermediate that can then react with amines to form amides. This reaction is driven by the formation of carbon dioxide, which acts as a driving force for the reaction .

Comparison with Similar Compounds

Carbonyldiimidazole is similar to other compounds such as phosgene and imidazole. it is unique in its ability to act as both a nucleophile and a base in reactions. This makes it a versatile reagent in organic synthesis .

Similar compounds include:

Properties

IUPAC Name

2-methyl-6-(piperidin-1-ylmethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-12-10(7-11(15)13-9)8-14-5-3-2-4-6-14/h7H,2-6,8H2,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHZEWGSURRFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C=C(N1)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C=C(N1)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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